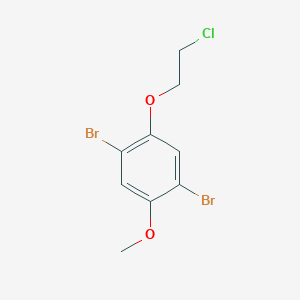

1-Methoxy-2,5-dibromo-4-(2-chloroethoxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of benzene, which is a cyclic compound with a ring of six carbon atoms. It has methoxy (-OCH3), bromo (-Br), and chloroethoxy (-OCH2CH2Cl) substituents attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzene ring at its core, with the methoxy, bromo, and chloroethoxy groups attached at the 1, 2, and 4 positions respectively .Chemical Reactions Analysis

As a benzene derivative, this compound could undergo various types of reactions, including electrophilic aromatic substitution . The presence of the electron-donating methoxy group and the electron-withdrawing bromo and chloroethoxy groups would influence the reactivity of the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bromo and chloroethoxy groups would likely make it relatively dense and polar .Scientific Research Applications

Synthesis and Material Science

Synthesis of Nonsymmetric Pillar[5]arenes : The study by Kou et al. (2010) discusses the synthesis of nonsymmetric pillar[5]arenes, which are cyclic organic compounds. These compounds encapsulate guest molecules and show potential for material science applications, including molecular recognition and sensing technologies (Kou et al., 2010).

Polymer Applications : Research by Carvalho et al. (2001) investigates the morphology of poly(p-phenylene vinylene) derivatives, which are significant in the field of optoelectronics, specifically for their use in light-emitting electrochemical cells (LECs) (Carvalho et al., 2001).

Chemical Synthesis and Catalysis

Inifer Mechanism : A study by Dittmer et al. (1992) explores the interaction of specific benzene derivatives with BCl3, offering insights into cationic polymerizations, which are crucial for synthesizing polymers with tailored properties (Dittmer et al., 1992).

Photoluminescent Materials : Research by Loewe and Weder (2002) focuses on the synthesis and properties of photoluminescent benzene derivatives, highlighting their potential applications in creating new photoluminescent materials for various technological applications (Loewe & Weder, 2002).

Environmental and Recovery Applications

- Selective Separation of Palladium(II) : A study by Traeger et al. (2012) discusses the development of a solvent extraction system for the selective recovery of palladium from spent automotive catalysts, illustrating the application of benzene derivatives in environmental recovery processes (Traeger et al., 2012).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1,4-dibromo-2-(2-chloroethoxy)-5-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2ClO2/c1-13-8-4-7(11)9(5-6(8)10)14-3-2-12/h4-5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVPBTWCGJEGRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Br)OCCCl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide](/img/structure/B2600378.png)

![2-[2-Nitro-4-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B2600386.png)

![N-(3-methoxypropyl)-6-[(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)thio]nicotinamide](/img/structure/B2600388.png)

![2-(3-chlorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2600391.png)